molecular formula C24H28N4 B3890149 N-(4-(Dimethylamino)benzylidene)-4-(1-naphthylmethyl)-1-piperazinamine CAS No. 5812-16-8

N-(4-(Dimethylamino)benzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

Cat. No.: B3890149
CAS No.: 5812-16-8
M. Wt: 372.5 g/mol
InChI Key: JBBMINGKHNNKAT-XIEYBQDHSA-N
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Description

N-(4-(Dimethylamino)benzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is a complex organic compound that features a piperazine ring substituted with a dimethylaminobenzylidene group and a naphthylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Dimethylamino)benzylidene)-4-(1-naphthylmethyl)-1-piperazinamine typically involves the condensation of 4-(dimethylamino)benzaldehyde with 4-(1-naphthylmethyl)piperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst or acidic conditions to proceed efficiently.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the imine bond (C=N) in the benzylidene group, converting it to an amine (C-NH).

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the benzene or naphthalene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: As a probe for studying biological processes involving piperazine derivatives.

    Medicine: Potential therapeutic agent for targeting specific receptors or enzymes.

    Industry: Intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-(Dimethylamino)benzylidene)-4-(1-naphthylmethyl)-1-piperazinamine depends on its interaction with molecular targets such as receptors, enzymes, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(Dimethylamino)benzylidene)-4-(1-naphthylmethyl)-1-piperazine: Lacks the amine group on the piperazine ring.

    N-(4-(Dimethylamino)benzylidene)-4-(1-naphthylmethyl)-1-piperidinamine: Contains a piperidine ring instead of a piperazine ring.

Uniqueness

N-(4-(Dimethylamino)benzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. Its dual aromatic substitution and the presence of both dimethylamino and naphthylmethyl groups make it a versatile molecule for various applications.

Properties

IUPAC Name

N,N-dimethyl-4-[(E)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]iminomethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4/c1-26(2)23-12-10-20(11-13-23)18-25-28-16-14-27(15-17-28)19-22-8-5-7-21-6-3-4-9-24(21)22/h3-13,18H,14-17,19H2,1-2H3/b25-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBMINGKHNNKAT-XIEYBQDHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10417140
Record name AC1NT2IR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10417140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5812-16-8
Record name AC1NT2IR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10417140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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